(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine
Description
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is a chiral glycine derivative characterized by a phenyl group at the α-carbon and a trifluoroacetyl (TFA) moiety on the amino group. Its molecular formula is C₁₁H₉F₃NO₃, with a molecular weight of 260.19 g/mol . The (S)-(+) enantiomer is notable for its use in asymmetric synthesis and pharmaceutical intermediates due to the stereochemical influence of the phenyl group and the electron-withdrawing trifluoroacetyl substituent. The compound is often utilized in high-purity form (≥99%) for precise synthetic applications .
Properties
IUPAC Name |
(2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBGEGBLXHXNY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155894-96-5 | |
| Record name | (+)-N-Trifluoroacetyl-L-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Acylation of (S)-2-Phenylglycine
The most straightforward method involves reacting (S)-2-phenylglycine with trifluoroacetic anhydride (TFAA) under basic conditions. Ethyl trifluoroacetate and triethylamine are common reagents, facilitating the acylation of the amino group while preserving stereochemistry. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of TFAA.
Typical Procedure :
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Dissolve (S)-2-phenylglycine (1.0 equiv) in anhydrous dichloromethane.
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Add triethylamine (2.5 equiv) dropwise at 0°C.
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Introduce TFAA (1.2 equiv) and stir for 6–8 hours at room temperature.
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Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Yields typically range from 65% to 78%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.
Advanced One-Pot Methodologies
Table 1. Yield Optimization with Varying TFAA Equivalents
| TFAA (equiv) | Acylation Time (min) | Reaction Time (h) | Yield (%) | Byproduct (%) |
|---|---|---|---|---|
| 2 | 15 | 1 | 17 | 46 |
| 2 | 30 | 1 | 21 | 45 |
| 3 | 30 | 1 | 26 | 44 |
Stereoselective Synthesis Challenges
Racemization Mitigation
The trifluoroacetyl group’s electron-withdrawing nature increases the risk of racemization during prolonged reactions. Key strategies include:
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Low-Temperature Processing : Maintaining temperatures below 10°C reduces epimerization.
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Non-Polar Solvents : Toluene and dichloromethane minimize proton exchange at the α-carbon.
Case Study :
Using tetrahydrofuran (THF) instead of DMF in the acylation of N-phenylacetyl-L-proline reduced racemization from 12% to <2%.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Patent CN104788352A describes a scalable process using continuous flow reactors to enhance mixing and heat transfer:
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Step 1 : Protect L-proline with phenylacetyl chloride in a microreactor (residence time: 5 minutes).
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Step 2 : Couple with glycine ethyl ester using isobutyl chlorocarbonate.
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Step 3 : Crystallize the product in ethanol at 20°C.
Advantages :
Mechanistic Insights
Competitive Pathways in TFAA-Mediated Reactions
The proximity of the N-trifluoroacetyl and acyl trifluoroacetate groups facilitates proton transfer, generating trifluoroacetyl carbocations. These intermediates lead to byproducts like trifluoroacetylferrocene unless carefully controlled:
Mitigation :
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Stoichiometric TfOH : Limits free proton availability.
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In Situ Quenching : Adding ice water immediately post-reaction traps carbocations.
Emerging Alternatives
Chemical Reactions Analysis
Oxidation Reactions
The phenyl group undergoes oxidation under controlled conditions. Key reagents and outcomes include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous media | Benzoic acid derivatives | |
| Hydrogen peroxide | Neutral pH, 60°C | Hydroxylated phenyl intermediates |
The trifluoroacetyl group stabilizes electron-deficient intermediates, facilitating selective oxidation at the phenyl ring. Stereochemical retention is observed due to the (S)-configuration’s steric influence .
Reduction Reactions
Reduction targets the trifluoroacetyl group or modifies the glycine backbone:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous THF, 0°C→RT | Trifluoroethanol-glycine adduct | |
| Sodium borohydride | Methanol, 25°C | Partial reduction to amine derivatives |
Complete reduction of the trifluoroacetyl group requires strong hydride donors. The reaction preserves the chiral center, as demonstrated in analogous N-trifluoroacetyl amino acid reductions .
Nucleophilic Substitution
The trifluoroacetyl group’s electron-withdrawing nature enhances susceptibility to nucleophilic attack:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Ethylamine | DMF, 80°C, 12 hrs | N-Ethyl glycine derivatives | |
| Thiophenol | K₂CO₃, DMSO, 60°C | Thioester-functionalized compounds |
Reactions proceed via a tetrahedral intermediate, with retention of configuration at the α-carbon. Phenyselenyl halides (e.g., PhSeCl) have been used in analogous systems to generate α-halovinyl derivatives .
Acylation and Amidation
The glycine backbone participates in peptide bond formation:
| Acylating Agent | Conditions | Product | Reference |
|---|---|---|---|
| 4-Methoxyphenyl esters | HEPES buffer, pH 7.5, 48 hrs | N-Acylated peptides | |
| Benzoyl chloride | Pyridine, 0°C→RT | Benzoylated glycine derivatives |
The trifluoroacetyl group acts as a transient protecting group, enabling selective N-terminal acylation in peptide synthesis. Studies on glycine-His tag systems show >90% selectivity under optimized conditions .
Stereoselective Transformations
The (S)-configuration directs asymmetric synthesis pathways:
| Reaction Type | Catalyst/Reagent | Outcome | Reference |
|---|---|---|---|
| Allylic alkylation | Pd(dba)₂/PPh₃, isothiourea | Enantiopure α-amino esters (98% ee) | |
| Friedel-Crafts acylation | AlCl₃, benzene, 25°C | Aryl ketone derivatives |
Palladium-catalyzed allylic alkylation demonstrates high enantioselectivity, leveraging the chiral environment of the glycine moiety .
Scientific Research Applications
Chemical Synthesis
Chiral Building Block :
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is widely utilized as a chiral building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical development.
Table 1: Comparison of Chiral Building Blocks
| Compound | Chiral Nature | Applications |
|---|---|---|
| This compound | Yes | Organic synthesis, pharmaceuticals |
| N-Acetylglycine | No | Limited applications |
| N-Phenylglycine | Yes | Some pharmaceutical applications |
Biological Research
Enzyme Inhibition :
Research indicates that this compound may play a role in enzyme inhibition, particularly concerning glycine transporters. Studies have shown that modifications to this compound can lead to selective inhibition of GlyT2, which is implicated in pain modulation .
Case Study :
In a study focused on analgesic properties, derivatives of acyl-glycines were synthesized to inhibit GlyT2 selectively. The findings suggested that such compounds could provide effective pain relief with minimal side effects, highlighting the potential therapeutic applications of this compound analogs .
Medicinal Chemistry
Therapeutic Potential :
The compound is under investigation for its potential use as a therapeutic agent in various diseases. Its ability to interact with specific molecular targets enhances its profile as a candidate for drug development.
Table 2: Therapeutic Applications
| Application Area | Mechanism of Action |
|---|---|
| Pain Management | Inhibition of glycine transporters |
| Neurological Disorders | Modulation of neurotransmitter systems |
| Cancer Research | Potential role in modifying tumor microenvironments |
Industrial Applications
Material Development :
In industrial chemistry, this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals. Its unique properties make it suitable for creating specialized compounds used in various applications.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances its binding affinity to these targets, while the phenyl group contributes to its overall stability and reactivity. The glycine backbone allows for easy incorporation into peptides and proteins, facilitating its use in various biochemical applications .
Comparison with Similar Compounds
Comparison with Structurally Related Glycine Derivatives
Structural and Functional Group Variations
The trifluoroacetyl group in (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine distinguishes it from other glycine derivatives. Below is a comparative analysis with key analogues:
Table 1: Structural and Molecular Comparison
Key Observations :
Trifluoroacetyl vs. Acetyl Groups :
- The trifluoroacetyl group (COCF₃ ) in this compound is significantly more electrophilic than the acetyl group (COCH₃ ) in N-Phenylacetylglycine. This enhances reactivity in nucleophilic substitutions and cyclization reactions .
- Example: In pyrazolopyridine synthesis, COCF₃ directs regioselectivity toward aromatic pyrazolopyridines, whereas acetyl groups favor dihydropyrazolopyridines .
Steric and Electronic Effects of Phenyl Group :
- The phenyl group at the α-carbon introduces steric hindrance and stabilizes intermediates via π-π interactions, which is absent in N-(Trifluoroacetyl)glycine .
Dual Acylation in Derivatives :
Reactivity and Stability
Table 2: Reactivity and Degradation Profiles
Key Findings :
- Degradation Pathways :
- Synthetic Utility: The trifluoroacetyl group in this compound facilitates one-pot multicomponent reactions, as seen in pyrazolopyridine syntheses with 5-aminopyrazoles and aldehydes .
Biological Activity
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, an N-acyl derivative of glycine, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and notable biological activities. The compound is characterized by a trifluoroacetyl group attached to the nitrogen atom and a phenyl group on the alpha carbon, which enhances its lipophilicity and potential for membrane permeability. This article explores the biological activity of this compound, including its interactions with enzymes, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C₉H₈F₃N₁O₂
- Molecular Weight : 171.07 g/mol
- Structural Features : The trifluoroacetyl group contributes to increased hydrophobicity, while the phenyl group influences electronic properties, enhancing reactivity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes. Its structural similarity to natural amino acids allows it to act as a competitive inhibitor in various biochemical pathways. Interaction studies have shown significant inhibition rates against enzymes such as proteases and kinases, suggesting potential applications in drug design .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. In vitro tests have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentration (MIC) values require further investigation .
- Anticancer Potential : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Initial findings suggest that it may exhibit tumor-specific cytotoxicity, with ongoing studies aimed at elucidating its mechanism of action against specific cancer types .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other structurally similar compounds is valuable. Below is a summary table highlighting some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Acetylglycine | Acetyl group on nitrogen | Commonly used in biochemical studies |
| N-Phenylglycine | Phenyl group on nitrogen | Known for stabilizing radicals |
| N-Trifluoroacetylglycine | Trifluoroacetyl group on nitrogen | Increased lipophilicity enhances biological activity |
| N-Benzoyl-Glycine | Benzoyl group on nitrogen | Exhibits different reactivity patterns compared to others |
This compound stands out due to the combination of both trifluoroacetyl and phenyl substituents, which significantly influence its chemical behavior and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Interaction Study : A study focused on the interaction of this compound with human enoyl reductase revealed promising inhibition results, suggesting its potential as a therapeutic agent in metabolic disorders .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines while showing minimal toxicity towards normal cells. This selectivity was quantified using the CC50 metric, indicating effective concentrations required to kill 50% of cancer cells .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against various pathogens, providing insights into its potential as an antibiotic agent. However, further research is necessary to establish definitive MIC values and mechanisms of action .
Q & A
Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine?
To synthesize this compound with high enantiomeric excess (ee), chiral resolution or enantioselective methods are critical. For example, optical purity of 98% ee has been reported using advanced chiral catalysts or enzymatic resolution techniques . Key parameters include:
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
- NMR : The trifluoroacetyl group (CF₃CO-) produces distinct ¹⁹F NMR signals at ~-75 ppm. ¹H NMR will show splitting patterns for the chiral phenylglycine moiety .
- Mass spectrometry (MS) : The molecular ion peak at m/z 171.074 (average mass) and isotopic clusters from fluorine atoms confirm the trifluoroacetyl group .
- IR : Strong carbonyl stretches (~1700 cm⁻¹) for both the amide and trifluoroacetyl groups .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence peptide coupling efficiency compared to other protecting groups?
The electron-withdrawing trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, improving coupling rates in peptide synthesis. However, its stability under acidic/basic conditions must be carefully managed:
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from solvent polarity and pH variations. A systematic study using standardized conditions is recommended:
Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with biological targets?
MD simulations (e.g., using GROMACS or AMBER) can model binding stability and key residues in allosteric sites. For example:
- Binding free energy : Calculated ΔG values correlate with experimental inhibition constants (Ki).
- Critical interactions : Hydrogen bonding between the trifluoroacetyl group and lysine/phenylalanine residues in target proteins .
Methodological Guidance
Q. What analytical workflows are recommended for quantifying this compound in plant uptake studies?
Q. How to validate chiral purity during synthesis?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) mobile phase. Retention time differences >2 min confirm enantiomeric separation .
- Polarimetry : Specific rotation [α]D²⁵ = +15° to +18° (c = 1, CHCl₃) indicates high (S)-enantiomer content .
Notes
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
